molecular formula C24H18ClN5 B11424412 3-(4-chlorophenyl)-5-(3,4-dihydroisoquinolin-2(1H)-yl)[1,2,3]triazolo[1,5-a]quinazoline

3-(4-chlorophenyl)-5-(3,4-dihydroisoquinolin-2(1H)-yl)[1,2,3]triazolo[1,5-a]quinazoline

Cat. No.: B11424412
M. Wt: 411.9 g/mol
InChI Key: DVMSPDCNOSPIBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[3-(4-CHLOROPHENYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-YL]-1,2,3,4-TETRAHYDROISOQUINOLINE is a complex organic compound that belongs to the class of triazoloquinazoline derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of a triazole ring fused with a quinazoline moiety, along with a tetrahydroisoquinoline structure, makes this compound particularly interesting for researchers in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(4-CHLOROPHENYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-YL]-1,2,3,4-TETRAHYDROISOQUINOLINE typically involves multiple steps, starting from readily available starting materials. One common approach is the cyclization of appropriate precursors under specific conditions to form the triazoloquinazoline core. This can be achieved through the reaction of an aryl or alkyl halide with alkynes and sodium azide (NaN3) in the presence of a copper catalyst .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to ensure high yield and purity. This often includes the use of green chemistry principles, such as minimizing the use of toxic solvents and reducing waste. Techniques like microwave-assisted synthesis and mechanochemistry can be employed to enhance reaction efficiency and sustainability .

Chemical Reactions Analysis

Types of Reactions

2-[3-(4-CHLOROPHENYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-YL]-1,2,3,4-TETRAHYDROISOQUINOLINE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives, while reduction can produce tetrahydroquinazoline compounds .

Scientific Research Applications

2-[3-(4-CHLOROPHENYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-YL]-1,2,3,4-TETRAHYDROISOQUINOLINE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[3-(4-CHLOROPHENYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-YL]-1,2,3,4-TETRAHYDROISOQUINOLINE involves its interaction with specific molecular targets. The triazole ring can form non-covalent bonds with enzymes and receptors, modulating their activity. This compound may inhibit enzyme function by binding to the active site or alter receptor signaling pathways by interacting with receptor proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[3-(4-CHLOROPHENYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-YL]-1,2,3,4-TETRAHYDROISOQUINOLINE stands out due to its unique combination of structural features, which confer a distinct set of biological activities. The fusion of triazole, quinazoline, and tetrahydroisoquinoline moieties provides a versatile scaffold for drug development and other applications .

Properties

Molecular Formula

C24H18ClN5

Molecular Weight

411.9 g/mol

IUPAC Name

3-(4-chlorophenyl)-5-(3,4-dihydro-1H-isoquinolin-2-yl)triazolo[1,5-a]quinazoline

InChI

InChI=1S/C24H18ClN5/c25-19-11-9-17(10-12-19)22-24-26-23(20-7-3-4-8-21(20)30(24)28-27-22)29-14-13-16-5-1-2-6-18(16)15-29/h1-12H,13-15H2

InChI Key

DVMSPDCNOSPIBP-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC2=CC=CC=C21)C3=NC4=C(N=NN4C5=CC=CC=C53)C6=CC=C(C=C6)Cl

Origin of Product

United States

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